Cas no 1432030-55-1 (methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride)

methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride
- MFCD28962808
- N-Methyl-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
- 1432030-55-1
- Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride
- N-methyl-1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride
- AKOS024398448
- EN300-1082838
- methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride
-
- インチ: 1S/C7H10F3N3.ClH/c1-11-4-5-3-6(7(8,9)10)12-13(5)2;/h3,11H,4H2,1-2H3;1H
- InChIKey: BXQAMCBQQLEINB-UHFFFAOYSA-N
- ほほえんだ: Cl.FC(C1C=C(CNC)N(C)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 229.0593595g/mol
- どういたいしつりょう: 229.0593595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1082838-10.0g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 10g |
$3500.0 | 2023-05-26 | |
Enamine | EN300-1082838-0.5g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 0.5g |
$636.0 | 2023-10-28 | |
Enamine | EN300-1082838-1.0g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 1g |
$813.0 | 2023-05-26 | |
Enamine | EN300-1082838-0.05g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 0.05g |
$188.0 | 2023-10-28 | |
Enamine | EN300-1082838-0.1g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 0.1g |
$282.0 | 2023-10-28 | |
Enamine | EN300-1082838-10g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 10g |
$3500.0 | 2023-10-28 | |
A2B Chem LLC | AY05420-5g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 5g |
$2520.00 | 2024-04-20 | |
1PlusChem | 1P01FKNG-10g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 10g |
$4388.00 | 2024-06-20 | |
A2B Chem LLC | AY05420-10g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 10g |
$3720.00 | 2024-04-20 | |
A2B Chem LLC | AY05420-1g |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride |
1432030-55-1 | 95% | 1g |
$891.00 | 2024-04-20 |
methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochlorideに関する追加情報
Methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine Hydrochloride: A Comprehensive Overview
Methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride, identified by the CAS number 1432030-55-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with the molecular formula C9H12F3N3·HCl, has been extensively studied for its unique properties and potential applications in drug development and chemical synthesis.
The structure of this compound is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring is substituted with a trifluoromethyl group at the 3-position and a methyl group at the 1-position, contributing to its distinct electronic and steric properties. The methylamine moiety attached to the pyrazole ring further enhances its reactivity and functional versatility.
Recent studies have highlighted the role of this compound as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various nucleophilic and electrophilic reactions makes it a valuable building block in organic synthesis. For instance, researchers have utilized this compound to construct complex heterocyclic frameworks that exhibit promising biological activities, such as antitumor and anti-inflammatory properties.
In terms of physical properties, methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride is typically a white crystalline solid with a molecular weight of approximately 276.66 g/mol. It is sparingly soluble in water but exhibits good solubility in organic solvents like dichloromethane and acetonitrile, which facilitates its use in various synthetic protocols.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring system. Key steps include alkylation reactions to introduce substituents at specific positions on the pyrazole ring, followed by nucleophilic substitution to attach the methylamine group. Optimization of reaction conditions, such as temperature and solvent choice, has been crucial in achieving high yields and purity levels.
From an application standpoint, this compound has shown potential in the development of novel therapeutic agents. Its trifluoromethyl group imparts lipophilicity, enhancing its ability to cross biological membranes, while the pyrazole ring provides a rigid structure that can interact with target proteins through hydrogen bonding or π-interactions.
Recent advancements in computational chemistry have enabled researchers to model the interactions between this compound and various biological targets. Molecular docking studies have revealed that it can bind effectively to enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride has also found utility in material science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry, paving the way for applications in catalysis and sensor technology.
The safety profile of this compound has been evaluated through acute toxicity studies, which indicate that it exhibits low toxicity at therapeutic doses. However, further long-term studies are required to fully understand its safety profile and potential for chronic exposure.
In conclusion, methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in drug discovery and materials science.
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